molecular formula C11H12BrNO B8264398 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B8264398
M. Wt: 254.12 g/mol
InChI Key: PEIXYZHEPOAUJK-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile is an organic compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromo group, a methoxy group, and a nitrile group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile typically involves the bromination of 5-methoxyphenyl derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 2-bromo-5-methoxybenzaldehyde with a suitable nitrile source under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitrile introduction processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromo and methoxy groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Bromo-5-methoxyphenyl)-2-methylpropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2-bromo-5-methoxyphenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2,7-13)9-6-8(14-3)4-5-10(9)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIXYZHEPOAUJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC(=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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